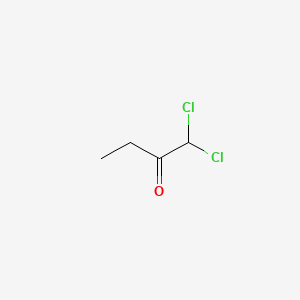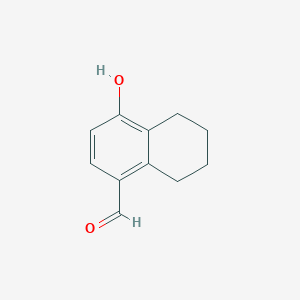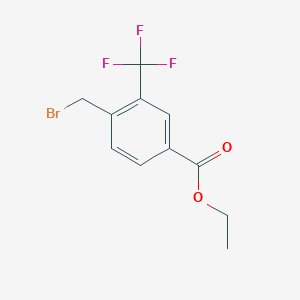
1,1-Chloro-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Chloro-2-butanone is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first carbon and a carbonyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Chloro-2-butanone can be synthesized through several methods. One common approach involves the chlorination of 2-butanone (methyl ethyl ketone) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1,1-dichloro-2-butanone may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Chloro-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 1,1-dichloro-2-butanone to alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Chloro-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-dichloro-2-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloroethane: A chlorinated alkane with similar reactivity but different applications.
1,1-Dichloro-3,3-dimethyl-2-butanone: Another chlorinated ketone with distinct structural features and reactivity.
2-Butanone (Methyl Ethyl Ketone): The non-chlorinated parent compound of 1,1-dichloro-2-butanone.
Uniqueness
1,1-Chloro-2-butanone is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
2648-56-8 |
|---|---|
Fórmula molecular |
C4H6Cl2O |
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
1,1-dichlorobutan-2-one |
InChI |
InChI=1S/C4H6Cl2O/c1-2-3(7)4(5)6/h4H,2H2,1H3 |
Clave InChI |
SNWBFNJXVNSVKM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
